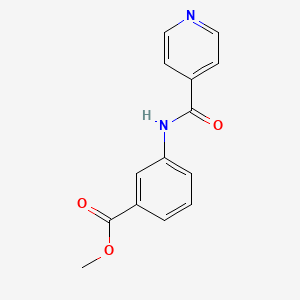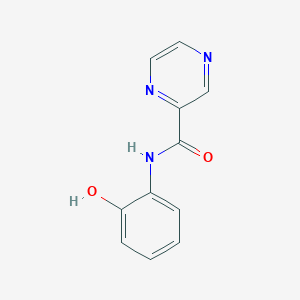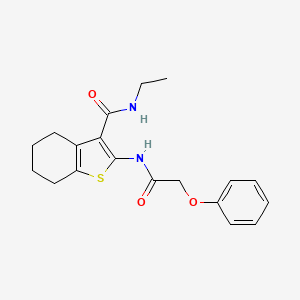
N1,N1-Diethyl-N2-(4-nitronaphthalen-1-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(1),N(1)-diethyl-N(2)-(4-nitro-1-naphthyl)-1,2-ethanediamine is an organic compound characterized by its complex structure, which includes a nitro group attached to a naphthalene ring and an ethanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(1)-diethyl-N(2)-(4-nitro-1-naphthyl)-1,2-ethanediamine typically involves multiple steps. One common method starts with the nitration of naphthalene to introduce the nitro group. This is followed by the alkylation of the resulting nitronaphthalene with diethylamine. The final step involves the reaction of the alkylated product with ethylenediamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N(1),N(1)-diethyl-N(2)-(4-nitro-1-naphthyl)-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethylenediamine backbone allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Various alkylating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Scientific Research Applications
N(1),N(1)-diethyl-N(2)-(4-nitro-1-naphthyl)-1,2-ethanediamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N(1),N(1)-diethyl-N(2)-(4-nitro-1-naphthyl)-1,2-ethanediamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethylenediamine backbone allows for binding to various receptors and enzymes, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
N(1),N(1)-diethyl-N(2)-(4-amino-1-naphthyl)-1,2-ethanediamine: Similar structure but with an amino group instead of a nitro group.
N(1),N(1)-diethyl-N(2)-(4-methyl-1-naphthyl)-1,2-ethanediamine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N(1),N(1)-diethyl-N(2)-(4-nitro-1-naphthyl)-1,2-ethanediamine is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and potential pharmaceutical agents.
Properties
Molecular Formula |
C16H21N3O2 |
|---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
N',N'-diethyl-N-(4-nitronaphthalen-1-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H21N3O2/c1-3-18(4-2)12-11-17-15-9-10-16(19(20)21)14-8-6-5-7-13(14)15/h5-10,17H,3-4,11-12H2,1-2H3 |
InChI Key |
SGJVYSGWJQCJLY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5Z)-2-(4-methylphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12004171.png)
![methyl 4-[(E)-(2-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B12004174.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12004207.png)




![5-(4-Tert-butylphenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004234.png)
![Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12004244.png)
